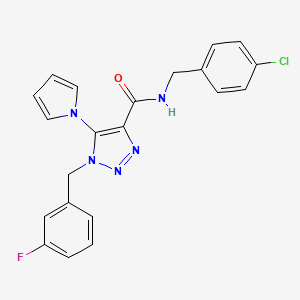

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

描述

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-chlorobenzyl group at the N1 position, a 3-fluorobenzyl group at the N2 position, and a 1H-pyrrol-1-yl moiety at the C5 position. This compound is structurally designed to leverage the pharmacophoric properties of triazole-carboxamides, which are known for their diverse biological activities, including anticancer and antimicrobial effects. The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the pyrrole group may contribute to π-π stacking interactions in biological targets .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN5O/c22-17-8-6-15(7-9-17)13-24-20(29)19-21(27-10-1-2-11-27)28(26-25-19)14-16-4-3-5-18(23)12-16/h1-12H,13-14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETXOHIZSXDNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its versatility in medicinal chemistry. The presence of both a pyrrole and a carboxamide group contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against Mycobacterium tuberculosis. In particular, derivatives with a 4-chlorobenzyl group have demonstrated low minimum inhibitory concentration (MIC) values, indicating potent antimycobacterial activity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimycobacterial |

| 5e (with cyclohexyl) | 1.39 | Antimycobacterial |

| 5n (with 4-fluorobenzyl) | 0.73 | Antimycobacterial |

The structural modifications in these compounds significantly affect their biological efficacy, as evidenced by structure-activity relationship (SAR) studies that suggest the importance of specific substituents for enhanced activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Triazole-containing hybrids have been reported to exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases.

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| AChE | TBD | TBD |

| BuChE | 0.13 | >769 |

These findings suggest that modifications around the triazole core can lead to compounds with selective inhibition profiles, which may be beneficial for therapeutic applications .

Case Studies

In a study focusing on the synthesis and biological evaluation of triazole derivatives, researchers synthesized several analogues and tested their antimicrobial and enzyme inhibitory activities. The results indicated that specific substitutions on the triazole ring significantly influenced both potency and selectivity against target enzymes .

The proposed mechanism for the antimicrobial activity involves the interaction of the compound with bacterial enzymes or receptors, leading to disruption of essential cellular processes. Molecular docking studies have provided insights into how these compounds bind to their targets, revealing critical interactions that contribute to their biological effects .

相似化合物的比较

Structural and Substituent Effects

Key structural analogs and their substituent profiles:

Substituent Impact:

- Halogenation: The target compound’s 4-Cl and 3-F benzyl groups improve lipophilicity and binding affinity compared to non-halogenated analogs. For instance, 1-(4-Cl-phenyl)-5-CF₃-triazole-4-carboxylic acid derivatives showed 68–70% growth inhibition (GP) in NCI-H522 lung cancer cells, attributed to halogen-enhanced target interactions .

- Pyrrole vs.

- Amide Variations : The target’s benzylamide group contrasts with hydrophilic substituents (e.g., hydroxy-phenylpropan-2-yl in compound I), suggesting differences in solubility and membrane permeability .

Structural and Crystallographic Insights

- Crystal Packing : Analogous triazole-carboxamides (e.g., compound I in ) exhibit hydrogen bonding between amide NH and carbonyl groups, stabilizing the lattice. The target’s 3-fluorobenzyl group may introduce steric hindrance, altering packing efficiency .

- Hirshfeld Surface Analysis : Studies on similar compounds reveal that halogen substituents (Cl, F) contribute significantly to intermolecular interactions (e.g., C–H···F/Cl), which could enhance the target’s stability .

准备方法

Retrosynthetic Analysis

The target compound is a 1,4,5-trisubstituted 1H-1,2,3-triazole, necessitating a modular approach to introduce substituents at distinct positions:

- Position 1 : 3-Fluorobenzyl group (from azide precursor).

- Position 4 : Carboxamide moiety (via post-cycloaddition acylation).

- Position 5 : 1H-Pyrrol-1-yl group (via palladium-catalyzed cross-coupling).

Retrosynthetically, the molecule is deconstructed into:

- 3-Fluorobenzyl azide for the triazole’s N1 substituent.

- Propargylamide intermediate with a halogen leaving group (X = Br, I) at the alkyne terminus.

- 1H-Pyrrol-1-ylboronic acid or analogous nucleophile for C5 functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Azide and Alkyne Precursors

3-Fluorobenzyl Azide

3-Fluorobenzyl bromide is reacted with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-fluorobenzyl azide in >90% purity.

Propargylamide with Halogen Leaving Group

A propargylamide intermediate, ethyl 3-bromopropiolate , is synthesized via Sonogashira coupling between ethyl propiolate and bromoacetyl chloride. Subsequent aminolysis with 4-chlorobenzylamine in tetrahydrofuran (THF) affords N-(4-chlorobenzyl)-3-bromopropiolamide (yield: 85%).

CuAAC Reaction Conditions

The cycloaddition employs CuI (10 mol%) and ascorbic acid (20 mol%) in a 1:1 mixture of DMF and water at room temperature for 6 hours:

$$

\text{3-Fluorobenzyl azide + N-(4-chlorobenzyl)-3-bromopropiolamide} \xrightarrow{\text{CuI, ascorbic acid}} \text{1-(3-Fluorobenzyl)-5-bromo-1H-1,2,3-triazole-4-carboxamide}

$$

Yield : 78–82%. The reaction’s regioselectivity is dictated by the copper catalyst, positioning the bromine at C5 and the carboxamide at C4.

Post-Cycloaddition Functionalization

Palladium-Catalyzed C5 Functionalization

The C5-bromo intermediate undergoes Suzuki-Miyaura coupling with 1H-pyrrol-1-ylboronic acid under Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C:

$$

\text{5-Bromo-triazole + 1H-pyrrol-1-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{N-(4-Chlorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide}

$$

Yield : 70–75%. Excess boronic acid (1.5 equiv) and prolonged reaction times (24 hours) minimize residual bromide.

Alternative Synthetic Routes

Challenges and Mitigation Strategies

Regioselectivity in CuAAC

Minor 1,4-regioisomers (≤5%) are removed via column chromatography (silica gel, hexane/ethyl acetate).

Stability of Pyrrole Substituent

The 1H-pyrrol-1-yl group is prone to oxidation under acidic conditions. Conducting coupling reactions under inert atmosphere (N₂/Ar) and using degassed solvents suppresses degradation.

Scalability

Large-scale CuAAC (≥100 g) necessitates catalyst recycling. Amberlyst A-21 resin effectively removes copper residues, enabling catalyst reuse for 3–5 cycles without yield loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。